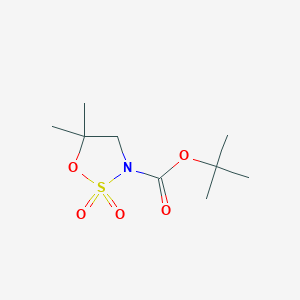
2-(4-Chloro-2-formylphenoxy)acetonitrile
Vue d'ensemble
Description
2-(4-Chloro-2-formylphenoxy)acetonitrile is a chemical compound with the CAS number 125418-96-4 . It is used for research and development purposes . The compound has a linear formula of C9H6ClNO2 .
Synthesis Analysis
The synthesis of 2-(4-Chloro-2-formylphenoxy)acetonitrile involves a Nickel Catalysed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids . The reaction time for the synthesis is 18 hours and it yields a colorless solid with a melting point of 92-94 ºC .Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-2-formylphenoxy)acetonitrile is represented by the linear formula C9H6ClNO2 . The InChI key for the compound is JHDDXYAHRSNFQX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Chloro-2-formylphenoxy)acetonitrile are primarily for the synthesis of other compounds. The compound is used in research and development, and is not intended for medicinal, household, or other uses .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-2-formylphenoxy)acetonitrile include a molecular weight of 213.62 , a melting point of 92-94 ºC , and a linear formula of C9H6ClNO2 .Applications De Recherche Scientifique
Detection and Analysis in Environmental Samples
2-(4-Chloro-2-formylphenoxy)acetonitrile and related compounds are often studied for their presence in environmental samples. For example, Omidi et al. (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples (Omidi et al., 2014). This method is significant for monitoring the compound's presence and assessing its environmental impact.
Photolysis in Aqueous Environments
Zhang et al. (2020) investigated the photolysis of related compounds in acetonitrile aqueous solutions. Their study included ultrafast spectroscopic measurements and density functional theory (DFT) computations, providing insights into the photodegradation mechanisms of these pollutants in natural environments (Zhang et al., 2020).
Electroanalytical Studies
The electrochemical properties of related compounds have been explored in various studies. Evans et al. (1984) examined the anodic oxidation of phenolates in acetonitrile, which is relevant for understanding the electrochemical behavior of 2-(4-Chloro-2-formylphenoxy)acetonitrile and its derivatives (Evans et al., 1984).
Capillary Electrophoresis for Herbicide Separation
Farran et al. (1999) conducted a study on the separation of MCPA and 2,4-D, which are related to 2-(4-Chloro-2-formylphenoxy)acetonitrile, using capillary electrophoresis. This research is pertinent for the analysis and separation of these herbicides in agricultural contexts (Farran et al., 1999).
NMR Studies on Contaminant Accumulation
Tront and Saunders (2007) utilized nuclear magnetic resonance (NMR) to investigate the fate of halogenated phenols in plants, a study relevant to understanding the behavior of related compounds in biological systems (Tront & Saunders, 2007).
Synthesis and Chemical Reactions
Research by Wu et al. (2014) on the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to 2-(4-Chloro-2-formylphenoxy)acetonitrile, contributes to the broader understanding of chemical synthesis and reactions involving these compounds (Wu et al., 2014).
Propriétés
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUNQQOAPKBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-formylphenoxy)acetonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)

![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)


![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)
![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)

![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)


